molecular formula C8H18O2 B140827 (3S,6S)-3,6-Octanediol CAS No. 136705-66-3

(3S,6S)-3,6-Octanediol

Cat. No. B140827
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure. It might also include information on where it is commonly found or what it is used for.



Synthesis Analysis

This would involve a detailed look at how the compound can be synthesized from other substances. It would include the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, including the types and arrangement of its atoms, and the bonds between them.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including the reactants and products of these reactions, and their mechanisms.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its boiling and melting points, its solubility in various solvents, and its reactivity with other substances.


Scientific Research Applications

Asymmetric Catalysis and Organic Synthesis

(3S,6S)-3,6-Octanediol is used in the preparation of certain phospholano benzene ligands for asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds, vital in pharmaceuticals and agrochemicals (Burk, 2001).

Microbial Production of Diols

Research on microbial production of 2,3-butanediol, a compound related to octanediol, highlights the relevance of octanediol derivatives in biotechnological applications. This includes using microbial strains to convert waste products into valuable diols (Białkowska, 2016).

Insect Pheromones

Octanediol derivatives like (2R,3S)-2,3-Octanediol are significant in the study of insect pheromones. They play a role in understanding insect behavior and developing pest control strategies (Wickham et al., 2015).

Material Science

In material science, octanediol derivatives have been explored for their inhibitory properties in corrosion protection, highlighting their potential in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Biotechnological Production

The biotechnological production of diols like 2,3-butanediol from biomass wastes illustrates the industrial and environmental significance of octanediol derivatives in creating sustainable chemical production processes (Celińska & Grajek, 2009).

Analytical Chemistry

In analytical chemistry, functionalized silica with 3,6-dithia-1,8-octanediol has been synthesized for preconcentration and determination of lead in milk, demonstrating the utility of octanediol derivatives in sensitive chemical analysis (da Silva et al., 2015).

Genetic Engineering for Diol Production

Genetically engineered strains have been developed for the efficient biosynthesis of diols like 1,3-propanediol, underlining the importance of octanediol derivatives in genetic engineering for improved chemical production (Yang et al., 2018).

Safety And Hazards

This would involve a study of any risks associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways its synthesis or use could be improved.


properties

IUPAC Name

(3S,6S)-octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314142
Record name (3S,6S)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-3,6-Octanediol

CAS RN

136705-66-3
Record name (3S,6S)-3,6-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6S)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3,6-Octanediol
Reactant of Route 2
Reactant of Route 2
(3S,6S)-3,6-Octanediol
Reactant of Route 3
Reactant of Route 3
(3S,6S)-3,6-Octanediol
Reactant of Route 4
(3S,6S)-3,6-Octanediol
Reactant of Route 5
(3S,6S)-3,6-Octanediol
Reactant of Route 6
Reactant of Route 6
(3S,6S)-3,6-Octanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.